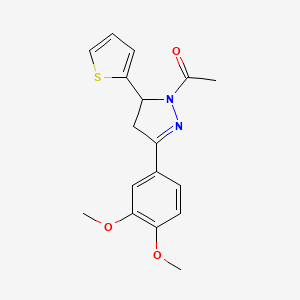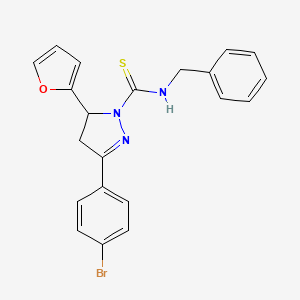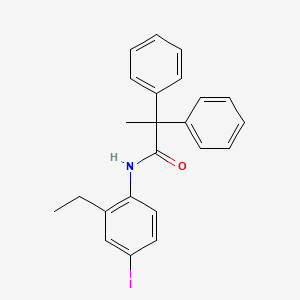![molecular formula C17H15ClF3NO3 B4107930 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107930.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide is a selective inhibitor of CFTR chloride channel activity. CFTR is a transmembrane protein that regulates the transport of chloride ions across cell membranes. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the opening of the chloride channel. This results in a decrease in chloride ion transport across cell membranes.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been shown to have significant effects on chloride transport across cell membranes. In CF patients, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been shown to increase the hydration of airway surfaces, which can improve lung function. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the growth of polycystic kidneys in animal models of polycystic kidney disease.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR chloride channel activity, making it an ideal tool for studying CFTR function. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has also been shown to be effective in animal models of CF and other diseases, making it a potential therapeutic agent for these diseases.
One limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide is that it is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been shown to have off-target effects on other chloride channels, which may limit its specificity.
未来方向
For N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide include the development of more potent and selective inhibitors of CFTR chloride channel activity, the identification of new therapeutic applications for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide, and the development of new drug delivery methods for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide may also be used in combination with other drugs for the treatment of CF and other diseases.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. CF is a genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR chloride channel. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been shown to be a potent inhibitor of CFTR chloride channel activity, making it a potential therapeutic agent for CF.
In addition to CF, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has also been studied for its potential applications in other diseases such as polycystic kidney disease, secretory diarrhea, and chronic obstructive pulmonary disease. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the activity of other chloride channels besides CFTR, making it a potential therapeutic agent for these diseases.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10(25-13-6-4-12(24-2)5-7-13)16(23)22-15-9-11(17(19,20)21)3-8-14(15)18/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSWUWWUOFWJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4107850.png)


![N-[2-(phenylthio)cyclohexyl]acetamide](/img/structure/B4107867.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107879.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)

![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4107901.png)


